

Application Note: Bioactivity Profiling of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

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Compound of Interest

Compound Name: *N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide*

Cat. No.: B5735526

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Introduction & Chemical Context

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide represents a distinct subclass of N-aryl-2-phenoxyacetamides, a scaffold widely investigated in medicinal and agrochemical research. Structurally, it combines a lipophilic o-cresol moiety (2-methylphenoxy) linked via an acetamide bridge to a p-chloroaniline group.

This specific molecular architecture confers unique physicochemical properties:

- **Lipophilicity (LogP ~3.5):** Facilitates membrane permeation but necessitates careful solvent selection (DMSO/Ethanol) for biological assays.
- **Electrophilic Potential:** The amide linkage is stable, but the phenoxy-methyl group is a potential site for metabolic oxidation (CYP450).
- **Pharmacophore Relevance:** This scaffold mimics key features of:
 - **Auxin Herbicides:** Similar to MCPA and 2,4-D derivatives.

- Antimicrobial Agents: Disruptors of bacterial cell wall synthesis or fungal ergosterol pathways.
- Cytotoxic Agents: Known to interfere with tubulin polymerization or induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7).

This guide provides a rigorous workflow for the initial biological characterization of this compound, focusing on Antimicrobial Susceptibility and Mammalian Cytotoxicity, the two most high-yield screens for this chemical class.

Strategic Assay Selection

To maximize data quality and relevance, we employ a tiered screening approach:

Tier	Assay Type	Target/Readout	Rationale
Tier 1	Antimicrobial Susceptibility (MIC)	Bacterial Growth Inhibition (OD600)	Phenoxyacetamides are classic antimicrobial scaffolds.
Tier 2	Mammalian Cytotoxicity (MTT)	Metabolic Activity (Mitochondrial Reductase)	Determines safety window (Selectivity Index) and potential anticancer activity.
Tier 3	Mechanistic Validation	Tubulin Polymerization	Investigates the specific mode of action if cytotoxicity is observed.

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens (e.g., *S. aureus*, *E. coli*). This protocol adheres to CLSI guidelines.

Materials:

- Test Compound: **N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide** (10 mM stock in DMSO).
- Media: Mueller-Hinton Broth (MHB), cation-adjusted.
- Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
- Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
- Plate: 96-well clear flat-bottom microplate.

Procedure:

- Inoculum Preparation:
 - Culture bacteria overnight in MHB at 37°C.
 - Dilute culture to match 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
 - Further dilute 1:100 in MHB to reach a final assay concentration of $\sim 5 \times 10^5$ CFU/mL.
- Compound Dilution:
 - Prepare a 2-fold serial dilution of the test compound in MHB across the 96-well plate.
 - Range: 100 μ M to 0.19 μ M.
 - Final DMSO Concentration: Must remain < 1% (v/v) to avoid solvent toxicity.
- Incubation:
 - Add 50 μ L of diluted bacterial suspension to each well containing 50 μ L of compound solution.
 - Incubate at 37°C for 18–24 hours.
- Readout:

- Visual inspection for turbidity.
- Absorbance measurement at 600 nm (OD600) using a microplate reader.
- Data Analysis:
 - MIC Definition: The lowest concentration with no visible growth (OD600 < 0.1).

Protocol B: Mammalian Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative effect on human cancer cell lines (e.g., HeLa or MCF-7) and normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).

Materials:

- Cells: HeLa (Cervical cancer), NIH/3T3 (Murine fibroblast).
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Media: DMEM supplemented with 10% FBS.

Procedure:

- Seeding:
 - Seed cells at 5,000 cells/well in 96-well plates.
 - Incubate for 24 hours at 37°C, 5% CO₂ for attachment.
- Treatment:
 - Replace media with fresh media containing the test compound (Serial dilutions: 100 µM – 0.1 µM).
 - Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).
 - Incubate for 48 hours.

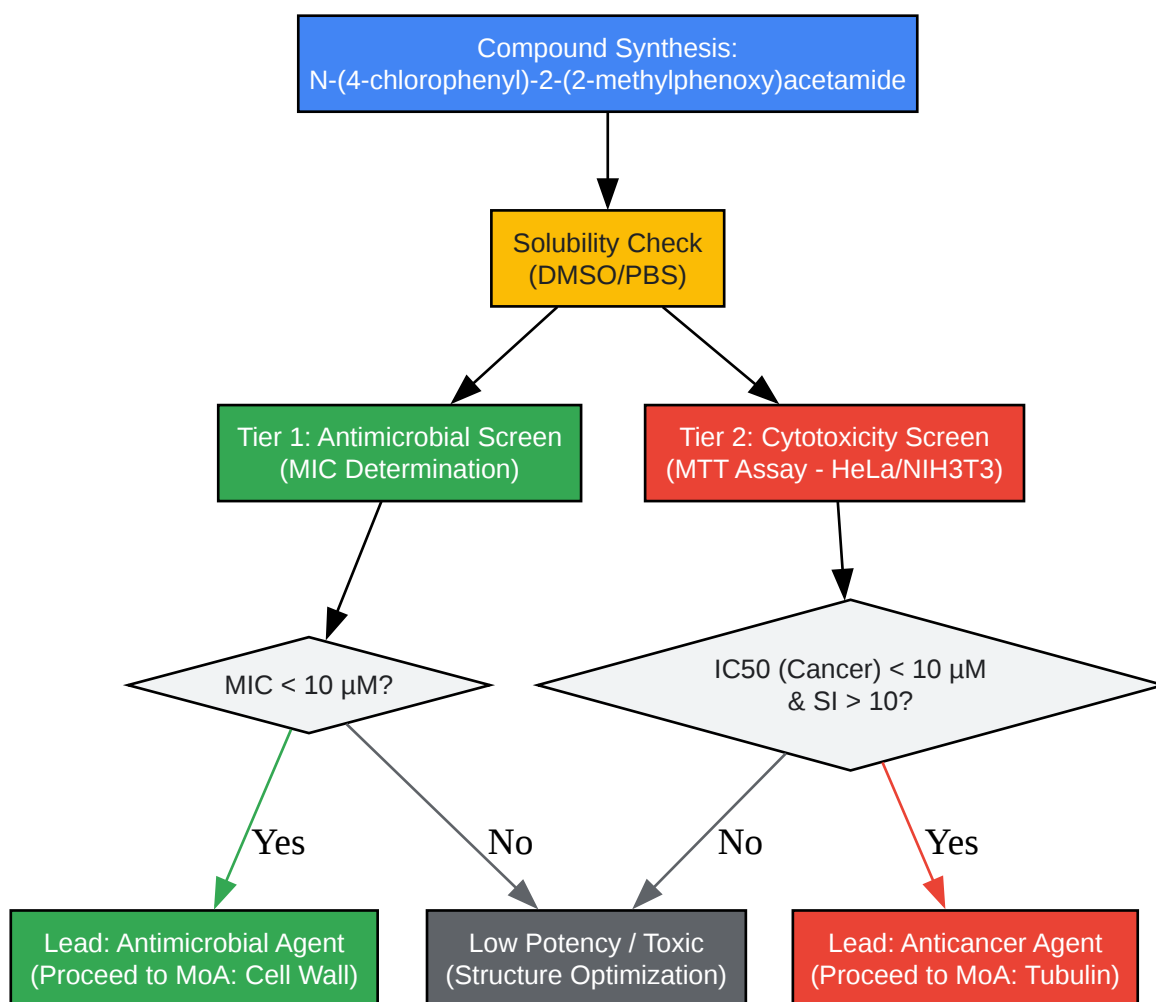
- MTT Addition:
 - Add 20 μ L of MTT solution to each well.
 - Incubate for 3–4 hours at 37°C until purple formazan crystals form.
- Solubilization:
 - Remove media carefully.
 - Add 150 μ L DMSO to dissolve crystals.
 - Shake plate for 10 minutes.
- Readout:
 - Measure absorbance at 570 nm (Reference: 630 nm).

Data Calculation:

- IC50: Calculate using non-linear regression (Sigmoidal dose-response).

Visualizing the Screening Workflow

The following diagram illustrates the decision matrix for advancing the compound through the screening cascade.



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Caption: Decision matrix for classifying **N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide** based on Tier 1 & 2 assay results.

Mechanistic Insight: Tubulin Polymerization

If the compound shows significant cytotoxicity ($IC_{50} < 10 \mu M$) against cancer lines, the structural similarity to colchicine-site binders (via the bi-aryl ether motif) suggests Tubulin Polymerization Inhibition as a likely mechanism.

Hypothesis: The p-chlorophenyl and o-tolyl rings may occupy the hydrophobic pockets of α -tubulin, preventing microtubule assembly.



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Caption: Proposed Mechanism of Action (MoA) for cytotoxic phenoxyacetamides via tubulin inhibition.

References

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